molecular formula C18H20N2O B2983309 N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 87315-40-0

N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2983309
CAS No.: 87315-40-0
M. Wt: 280.371
InChI Key: SVOSNKJCWLCGAS-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 3-position and a phenylcyclopentane carboxamide moiety

Mechanism of Action

Pharmacokinetics

Pharmacokinetics studies how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the drug’s behavior in the body and its potential therapeutic effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-aminopyridine with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, typically in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of nitro or halogen groups on the pyridine ring.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a phenylcyclopentane moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-8-7-13-19-16(14)20-17(21)18(11-5-6-12-18)15-9-3-2-4-10-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOSNKJCWLCGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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